ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenylidene moiety and a methoxyphenyl carbamoyl group. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
The synthesis of ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves multiple steps. One common synthetic route includes the condensation of 4-methoxyphenyl isocyanate with 3-formylchromone, followed by the reaction with ethyl 4-aminobenzoate under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to facilitate the process .
Chemical Reactions Analysis
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The chromenylidene moiety can interact with enzymes and receptors, modulating their activity. The methoxyphenyl carbamoyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate: This compound has a methyl group instead of a methoxy group, which may affect its biological activity and chemical reactivity.
Ethyl 3-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate: This is a positional isomer with different substitution patterns, leading to variations in its properties.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O5 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C26H22N2O5/c1-3-32-26(30)17-8-10-20(11-9-17)28-25-22(16-18-6-4-5-7-23(18)33-25)24(29)27-19-12-14-21(31-2)15-13-19/h4-16H,3H2,1-2H3,(H,27,29) |
InChI Key |
XLHDAZICVCVCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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